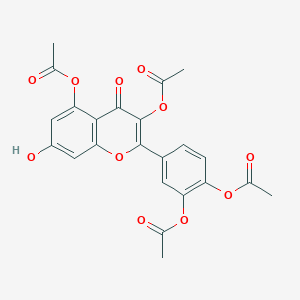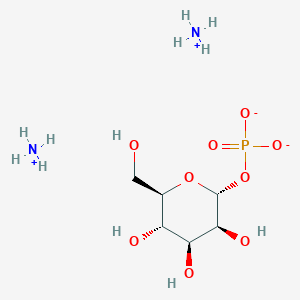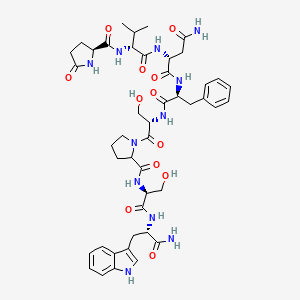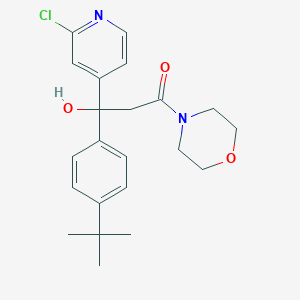
Triazophos-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazophos-D5 is a deuterated analog of triazophos, an organophosphorus insecticide widely used in agriculture. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various environments and reactions. This compound has the molecular formula C12H11D5N3O3PS and a molecular weight of 318.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triazophos-D5 can be synthesized through various reactions. One method involves reacting 1-phenyl-3-hydroxy-1H-1,2,4-triazole suspended in acetone with diethoxythiophosphoryl chloride in the presence of triethylamine . Another method involves the reaction of phenylhydrazine with sodium cyanate, formamide, and O,O-diethyl phosphorochlorothioate using cyanate additions, condensation, and dehydrochlorination . An improved process uses a phase transfer catalyst to achieve higher yields and purity by reacting substituted 1-phenyl-3-hydroxy-1,2,4-triazole with diethylthiophosphoryl chloride in the presence of acid scavengers and a phase transfer catalyst at a temperature between 20-45 degrees Celsius .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity. The compound is typically produced in facilities equipped to handle organophosphorus compounds and isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Triazophos-D5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detection in environmental and biological samples.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which are often analyzed to understand the compound’s environmental fate and toxicity .
Applications De Recherche Scientifique
Triazophos-D5 is used extensively in scientific research due to its labeled deuterium atoms, which allow for precise tracking and analysis. Some of its applications include:
Environmental Analysis: Used as a reference standard in environmental testing to detect and quantify triazophos residues in soil, water, and agricultural products.
Toxicological Studies: Helps in studying the toxicological effects of triazophos on various organisms by tracing its metabolic pathways and degradation products.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of triazophos in biological systems.
Chemical Research: Employed in studying the chemical properties and reactivity of organophosphorus compounds.
Mécanisme D'action
Triazophos-D5 exerts its effects by interacting with several enzymes and signaling pathways. It inhibits the vitamin D receptor and acts as a small molecule disruptor of the mitochondrial membrane potential . These interactions lead to oxidative stress, cell damage, and tissue injury in exposed organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazophos: The non-deuterated analog of triazophos-D5, widely used as an insecticide.
Phosmet: Another organophosphorus insecticide with similar applications and toxicity profiles.
Chlorpyrifos: A widely used organophosphorus insecticide with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more accurate and detailed studies of its behavior and effects. This makes it a valuable tool in scientific research, particularly in environmental and toxicological studies .
Propriétés
Formule moléculaire |
C12H16N3O3PS |
|---|---|
Poids moléculaire |
318.35 g/mol |
Nom IUPAC |
diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D |
Clé InChI |
AMFGTOFWMRQMEM-CFEWMVNUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=NC(=N2)OP(=S)(OCC)OCC)[2H])[2H] |
SMILES canonique |
CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)



![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)







